Thermodynamic Basicity Advantage Over Classical Proton Sponge DMAN
TMGN exhibits an experimental pK(BH⁺) of 25.1 in acetonitrile, compared to DMAN (1,8-bis(dimethylamino)naphthalene), which has a pKa of approximately 12.1 in the same solvent [1]. This represents a difference of 13 pK units, corresponding to a basicity enhancement of nearly 10⁷-fold [1]. The dramatic increase stems from the replacement of dimethylamino groups with tetramethylguanidino moieties, which substantially elevates the intrinsic proton affinity while maintaining the favorable proton sponge geometry [1][2].
| Evidence Dimension | Experimental pK(BH⁺) in acetonitrile |
|---|---|
| Target Compound Data | pK(BH⁺) = 25.1 |
| Comparator Or Baseline | DMAN (1,8-bis(dimethylamino)naphthalene): pKa ≈ 12.1 |
| Quantified Difference | ΔpKa ≈ 13 units (~10⁷-fold basicity enhancement) |
| Conditions | Acetonitrile (MeCN) solvent at 25 °C |
Why This Matters
This magnitude of basicity enhancement enables TMGN to deprotonate substrates that are completely inaccessible to DMAN, expanding the synthetic scope for reactions requiring extreme basicity.
- [1] Raab, V.; Kipke, J.; Gschwind, R. M.; Sundermeyer, J. 1,8-Bis(tetramethylguanidino)naphthalene (TMGN): A New, Superbasic and Kinetically Active "Proton Sponge". Chem. Eur. J. 2002, 8 (7), 1682–1693. View Source
- [2] Kovačević, B.; Maksić, Z. B. The Proton Affinity of the Superbase 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) and Some Related Compounds: A Theoretical Study. Chem. Eur. J. 2002, 8 (7), 1694–1702. View Source
